(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Description
Chemical Classification and Nomenclature
This compound belongs to the class of heterocyclic aromatic compounds characterized by the presence of both pyridine and benzene ring systems. The compound carries the Chemical Abstracts Service registry number 1160430-73-8 and possesses the molecular formula C₁₃H₉ClF₃NO₂ with a molecular weight of 303.66 grams per mole. According to systematic nomenclature conventions, the compound is alternatively designated as 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenemethanol or Benzenemethanol, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-.
The structural complexity of this compound arises from its multi-ring architecture, incorporating a chlorinated trifluoromethylpyridine moiety linked through an ether bridge to a benzyl alcohol unit. The trifluoromethyl group (-CF₃) imparts significant electron-withdrawing characteristics to the pyridine ring, while the chlorine substituent at the 3-position further modifies the electronic properties of the heterocyclic system. The MDL number MFCD12756229 provides additional database identification for this compound in chemical literature databases.
The nomenclature reflects the systematic approach to naming complex organic molecules, with the parent benzyl alcohol structure modified by the substitution of a highly functionalized pyridine ring through an ether linkage at the para position. This naming convention follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups and ring systems.
Historical Context and Development
The development of this compound emerges from the broader historical context of organofluorine chemistry and agricultural chemical research. The compound represents part of a family of trifluoromethyl-containing heterocycles that gained prominence in the late 20th century due to their enhanced biological activity and environmental stability compared to their non-fluorinated counterparts.
Research into trifluoromethylated pyridine derivatives intensified following the recognition that fluorine substitution could dramatically alter the pharmacological and pesticidal properties of organic compounds. The specific structural motif present in this compound, featuring a 3-chloro-5-trifluoromethylpyridine core, emerged as a particularly valuable scaffold in agrochemical development due to its ability to interact selectively with plant biochemical pathways while maintaining stability under environmental conditions.
The synthesis and characterization of this particular benzyl alcohol derivative likely arose from systematic structure-activity relationship studies aimed at developing new herbicidal agents or optimizing existing formulations. The presence of the alcohol functional group suggests its potential role as a synthetic intermediate, capable of further derivatization to produce esters, ethers, or other functional derivatives with modified biological or physical properties.
Relation to Haloxyfop and Derivatives
This compound exhibits structural relationships to the haloxyfop family of herbicidal compounds, sharing the characteristic 3-chloro-5-trifluoromethylpyridine core structure. Haloxyfop, with the Chemical Abstracts Service number 69806-34-4 and molecular formula C₁₅H₁₁ClF₃NO₄, represents a well-established post-emergence herbicide used for controlling grass weeds in broadleaf crops.
The structural similarity extends to other haloxyfop derivatives, including haloxyfop-methyl (C₁₆H₁₃ClF₃NO₄, CAS 69806-40-2) and the phenolic compound 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol, which has been identified with synonyms including "Haloxyfop-phenol". The latter compound, with molecular formula C₁₂H₇ClF₃NO₂, represents a more direct structural analog, differing primarily in the replacement of the benzyl alcohol group with a simple phenol moiety.
Patent literature demonstrates the synthetic utility of related intermediates in haloxyfop production. Specifically, the preparation of haloxyfop-pyl involves the intermediate 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, which shares the core trifluoromethylpyridine structure. This synthetic pathway highlights the importance of compounds like this compound as potential intermediates or analogs in the development of new herbicidal formulations.
The compound 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (CAS 71422-80-5) represents another structural relative, featuring an aniline group instead of the benzyl alcohol moiety. This compound, with molecular formula C₁₂H₈ClF₃N₂O, demonstrates the systematic exploration of functional group modifications within this chemical class to optimize biological activity and physical properties.
Significance in Chemical Research
The research significance of this compound extends across multiple domains of chemical science, particularly in synthetic organic chemistry, agricultural chemistry, and materials science. The compound serves as a representative example of advanced organofluorine chemistry, incorporating multiple challenging synthetic transformations including carbon-fluorine bond formation, heterocyclic synthesis, and ether linkage construction.
From a synthetic methodology perspective, the compound presents interesting challenges related to the selective functionalization of highly electron-deficient aromatic systems. The presence of both chlorine and trifluoromethyl substituents on the pyridine ring creates a unique electronic environment that influences reactivity patterns and requires specialized synthetic approaches. The successful preparation of such compounds contributes to the broader understanding of fluorine effects in organic synthesis and the development of new synthetic methodologies for complex molecule construction.
The compound also holds significance in structure-activity relationship studies within agricultural chemistry. The systematic variation of functional groups around the core 3-chloro-5-trifluoromethylpyridine scaffold allows researchers to probe the molecular basis of herbicidal activity and develop compounds with improved selectivity, reduced environmental persistence, or enhanced efficacy. The benzyl alcohol functionality provides a versatile handle for further derivatization, enabling the preparation of ester prodrugs, ether analogs, or other functional derivatives.
In the context of materials science and analytical chemistry, compounds of this structural type serve as useful models for understanding the behavior of fluorinated organic molecules in various environments. The combination of aromatic systems, heteroatoms, and fluorine substituents creates complex intermolecular interactions that influence physical properties such as solubility, volatility, and stability. These characteristics make such compounds valuable for developing new analytical methods and understanding environmental fate and transport processes.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 1160430-73-8 | |
| Molecular Formula | C₁₃H₉ClF₃NO₂ | |
| Molecular Weight | 303.66 g/mol | |
| MDL Number | MFCD12756229 |
Table 2: Related Haloxyfop Compounds and Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Relationship |
|---|---|---|---|---|
| Haloxyfop | 69806-34-4 | C₁₅H₁₁ClF₃NO₄ | 361.7 g/mol | Parent herbicide compound |
| Haloxyfop-methyl | 69806-40-2 | C₁₆H₁₃ClF₃NO₄ | 375.727 g/mol | Methyl ester derivative |
| 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol | Not specified | C₁₂H₇ClF₃NO₂ | 289.64 g/mol | Phenolic analog |
| 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline | 71422-80-5 | C₁₂H₈ClF₃N₂O | 288.65 g/mol | Aniline analog |
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-8(7-19)2-4-10/h1-6,19H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHDFUAKRUVQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Functional Group Interconversions
Overview:
This route involves the initial synthesis of a suitably substituted pyridine derivative, followed by etherification with phenol or phenol derivatives, and subsequent reduction to the phenylmethanol.
Preparation of 3-Chloro-5-(trifluoromethyl)pyridine:
Starting from commercially available pyridine derivatives, selective chlorination at the 3-position can be achieved via electrophilic chlorination, often using N-chlorosuccinimide (NCS) in the presence of a catalyst.
The trifluoromethyl group is introduced via nucleophilic aromatic substitution or via a trifluoromethylation reagent such as Togni's reagent or a copper-catalyzed trifluoromethylation, targeting the 5-position of the pyridine ring.Formation of the Pyridinyl Ether:
The 3-chloro-5-(trifluoromethyl)pyridine is then subjected to nucleophilic substitution with phenol or a phenol derivative under basic conditions (e.g., potassium carbonate in DMF), leading to the formation of the pyridin-2-yl-oxyphenyl intermediate.Introduction of the Phenylmethanol Group:
The phenolic intermediate is then converted to the corresponding benzyl alcohol derivative via a suitable methylation or hydroxymethylation reaction. Formaldehyde or paraformaldehyde in acidic or basic media can be used to introduce the hydroxymethyl group at the para position of the phenyl ring, yielding the target compound.
Trifluoromethylation and Chlorination Strategy
- The trifluoromethylation step is crucial for introducing the CF₃ group with regioselectivity at the 5-position.
- Chlorination must be controlled to prevent over-chlorination or substitution at undesired positions.
- Ether formation is facilitated by phase-transfer catalysts or polar aprotic solvents to enhance nucleophilic substitution.
Reduction to Phenylmethanol Derivative
The phenolic ether is then subjected to hydroxymethylation:
Hydroxymethylation:
Formaldehyde in aqueous or alcoholic media reacts with the phenolic oxygen, forming a hydroxymethyl phenyl ether.
Conditions: Mild acid catalysis (e.g., p-toluenesulfonic acid), ambient temperature, or slight heating.Purification:
The product is purified via recrystallization or chromatography, ensuring high purity suitable for further applications.
Alternative Approaches: Cross-Coupling and Modern Methods
Recent advances include the use of C–O cross-coupling reactions such as the Chan-Lam coupling, which can efficiently generate the aryl-ether linkage:
Chan-Lam Coupling:
Utilizes arylboronic acids and pyridin-2-ol derivatives with copper catalysts under oxygen atmosphere, often in a microwave reactor for enhanced efficiency.-
- Mild reaction conditions
- Broad substrate scope
- Compatibility with various functional groups
Data Table: Summary of Preparation Methods
Notes on Practical Considerations
Reaction Conditions:
Precise temperature control and inert atmospheres (oxygen or nitrogen) are critical, especially during trifluoromethylation and coupling steps.Purification:
Chromatography and recrystallization are often necessary to isolate the pure compound, given the complexity of multi-step synthesis.Safety: Handling of trifluoromethylating reagents and formaldehyde requires appropriate safety measures due to toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the phenylmethanol moiety.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)aldehyde or (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid).
Reduction: Formation of reduced derivatives of the pyridine ring or phenylmethanol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
The compound exhibits diverse biological activities, making it a candidate for various therapeutic applications:
Enzyme Inhibition
Research indicates that this compound effectively inhibits key enzymes involved in inflammatory processes:
- Cyclooxygenase (COX) : In vitro studies have shown moderate inhibition of COX-2, which plays a critical role in the inflammatory response.
- Lipoxygenases (LOX) : The compound also demonstrates inhibition against LOX enzymes, contributing to its anti-inflammatory properties.
Anticancer Properties
The cytotoxic effects of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol have been evaluated against various cancer cell lines:
- MCF-7 Breast Cancer Cells : Studies report IC50 values as low as 700 nM, indicating significant anticancer potential.
- Mechanism of Action : The presence of halogen substituents enhances metabolic stability and lipid solubility, improving membrane permeability and facilitating cellular uptake.
Antimicrobial Activity
The compound has been assessed for its antibacterial properties:
- Broad Spectrum Activity : Its structural features allow for enhanced binding to bacterial enzymes, resulting in effective antimicrobial activity against a range of pathogens.
Neuroprotective Effects
Preliminary studies suggest potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases.
Cytotoxicity in Cancer Research
A study involving several halogenated compounds revealed that those with trifluoromethyl groups exhibited enhanced cytotoxicity against MCF-7 cells compared to non-fluorinated counterparts. This suggests a structure–activity relationship where electron-withdrawing groups increase potency.
Inflammation Models
In vitro models demonstrated that the compound significantly reduced inflammatory markers, supporting its potential therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and hydroxyl groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes the structural and physicochemical properties of (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol and its analogs:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl and chloro groups on the pyridine ring significantly enhance lipophilicity (logP ~3.5–4.0), favoring membrane permeability. The hydroxymethyl group in the target compound introduces moderate polarity, whereas acetyl () and ester () derivatives exhibit higher logP values .
- Thermal Stability : Analogs with multiple trifluoromethyl groups (e.g., 7f) show lower melting points (73.3–75.1°C) due to increased molecular flexibility, while nitro-substituted derivatives (e.g., 7e) have higher melting points (122.1–124.8°C) due to stronger intermolecular interactions .
Biological Activity
The compound (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms, and therapeutic implications of this compound, drawing from diverse sources and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenylmethanol
- Molecular Formula : C15H14ClF3N2O2
- Molecular Weight : 332.73 g/mol
This compound features a pyridine ring with trifluoromethyl and chloro substituents, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity :
-
Anticancer Properties :
- Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt pathway .
- Enzyme Inhibition :
Case Studies
Several case studies have provided insights into the effectiveness of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The results indicated that it inhibited Staphylococcus aureus with an MIC of 8 µg/mL, outperforming several commercially available antibiotics .
Case Study 2: Anticancer Activity in vitro
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12 µM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptosis rates compared to untreated controls .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : By inhibiting enzymes like DHFR, the compound disrupts nucleotide synthesis, which is essential for both microbial and cancer cell proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering Bcl-2 family protein expression, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint, thereby preventing cancer cells from proliferating.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, and what are the critical reaction parameters?
- Answer: The synthesis typically involves sequential functionalization of the pyridine and benzene rings. A key step is the nucleophilic substitution between 3-chloro-5-(trifluoromethyl)pyridin-2-ol and a 4-hydroxyphenyl methanol derivative under basic conditions (e.g., NaOH or K₂CO₃). Solvent choice (e.g., DMF or DMSO) and temperature (80–120°C) significantly influence yield due to the electron-withdrawing trifluoromethyl group hindering reactivity . Catalysts like phase-transfer agents may enhance efficiency .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Answer: Use a combination of:
- Chromatography: HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyridine C-Cl at δ ~150 ppm; methanol -CH₂OH at δ ~60–65 ppm) .
- IR: Hydroxyl stretch (~3200–3400 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: ~348.03 for C₁₄H₁₀ClF₃NO₂) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Answer: Its trifluoromethyl and chloropyridine moieties make it a promising pharmacophore for:
- Receptor-targeted drug design: Potential kinase inhibition (e.g., EGFR or VEGFR) due to pyridine’s π-stacking capability .
- Antimicrobial agents: Structural analogs like fluazuron (acaricide) suggest activity against microbial targets .
- Prodrug development: The methanol group can be esterified for controlled release .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the trifluoromethyl group introduction?
- Answer: Low yields often stem from steric hindrance and electron deficiency. Strategies include:
- Catalytic systems: Use Cu(I)/ligand complexes to facilitate Ullman-type coupling for trifluoromethylation .
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min at 150°C vs. 12 hrs conventional) .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. How should researchers resolve contradictions in NMR data for the methanol moiety under different deuterated solvents?
- Answer: The -CH₂OH group’s chemical shift (δ) varies due to hydrogen bonding. For consistency:
- Use DMSO-d₆ to observe sharp -OH signals (δ ~4.5–5.5 ppm).
- In CDCl₃, add a drop of D₂O to suppress exchange broadening .
- Compare with computed NMR (DFT/B3LYP/6-311+G(d,p)) to validate assignments .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Answer:
- Molecular docking (AutoDock Vina): Screen against PDB structures (e.g., 1M17 for kinase targets). The pyridine ring’s electronegativity favors interactions with catalytic lysines .
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models: Use Hammett constants (σ) for substituents to correlate electronic effects with activity .
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Answer: Acidic hydrolysis targets two sites:
- Pyridine-Cl bond: Protonation at the pyridine nitrogen increases electrophilicity, leading to Cl⁻ displacement .
- Ether linkage (O-phenyl): Acid-catalyzed cleavage forms quinone intermediates, detected via UV-Vis (λ ~400 nm) .
- Mitigation: Store at pH 6–8 with antioxidants (e.g., BHT) to prevent degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
